molecular formula C16H19N3O2S B5568562 4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide

4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide

Cat. No.: B5568562
M. Wt: 317.4 g/mol
InChI Key: CHXAFMBQVKSTRL-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide typically involves the condensation of 4-methoxyaniline with thiophene-2-carbaldehyde, followed by the reaction with butanamide. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-14-8-6-13(7-9-14)17-10-2-5-16(20)19-18-12-15-4-3-11-22-15/h3-4,6-9,11-12,17H,2,5,10H2,1H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXAFMBQVKSTRL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.